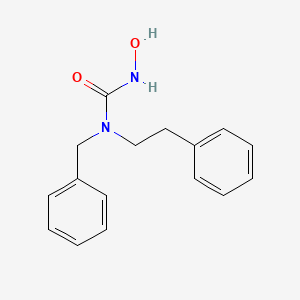

N-Benzyl-N'-hydroxy-N-(2-phenylethyl)urea

Description

Properties

CAS No. |

919996-72-8 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

1-benzyl-3-hydroxy-1-(2-phenylethyl)urea |

InChI |

InChI=1S/C16H18N2O2/c19-16(17-20)18(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,20H,11-13H2,(H,17,19) |

InChI Key |

CPNOLHPNKQINID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approaches

The synthesis of N-Benzyl-N'-hydroxy-N-(2-phenylethyl)urea can be achieved through several pathways:

Direct Reaction of Amine with Isocyanate : This method involves the direct reaction between an appropriate amine and isocyanate under mild conditions. Typically, toluene is used as a solvent at temperatures ranging from 40 °C to 45 °C, yielding high purity products with yields between 76% and 83%.

Hofmann Rearrangement : This classical method starts from a carboxamide derivative which undergoes rearrangement in the presence of sodium hydroxide and bromine to yield a primary amine. The generated amine can then react with an isocyanate to form the desired urea derivative.

Phosgene Alternatives : While traditional methods utilize phosgene for urea synthesis, safer alternatives such as S,S-dimethyl dithiocarbonate have been explored, allowing for reactions under milder conditions and reducing toxic byproducts.

Detailed Synthesis Protocol

Method 1: Direct Reaction with Isocyanate

Reagents :

- Benzylamine

- 2-Phenylethyl isocyanate

- Solvent: Toluene

-

- Mix benzylamine (1 equivalent) with 2-phenylethyl isocyanate (1 equivalent) in toluene.

- Heat the mixture at 40–45 °C for approximately 1 hour.

- Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent.

Yield : Typically ranges from 76% to 83%, depending on reaction conditions.

Method 2: Hofmann Rearrangement

Reagents :

- Carboxamide precursor

- Sodium hydroxide

- Bromine

-

- Treat the carboxamide with sodium hydroxide and bromine to generate a primary amine.

- React the primary amine with an isocyanate under controlled temperature.

Yield : Varies based on the specific carboxamide used but can achieve high yields when optimized.

Characterization Techniques

The synthesized compounds are characterized using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) : Provides structural confirmation through chemical shifts.

Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.

Mass Spectrometry (MS) : Confirms molecular weight and structure.

The spectral data typically show characteristic peaks corresponding to the urea functional group and aromatic systems.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of different synthesis methods for this compound:

| Method | Reaction Type | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Direct Reaction | Amine + Isocyanate | 40–45 | 76–83 | Simple procedure, mild conditions |

| Hofmann Rearrangement | Carboxamide + Base + Bromine | Room Temp | Variable | Established method, versatile |

| Phosgene Alternative | Dithiocarbonate with Amine | Mild | High | Safer than phosgene, reduced toxicity |

Chemical Reactions Analysis

Hydrolysis and Stability

Urea derivatives like this compound undergo hydrolysis under acidic or basic conditions, though specific data for this compound is limited. Structural analyses suggest the hydroxy group (-OH) may influence hydrolytic stability compared to simpler ureas.

Oxidation and Reduction

While explicit oxidation/reduction data for this compound is scarce, related ureas exhibit reactivity in:

-

Borrowing hydrogen : Catalytic dehydrogenation of alcohols to form aldehydes, followed by condensation with amines .

-

Electrophilic Substitution : Aromatic rings (benzyl/phenylethyl groups) can participate in reactions involving electron-rich or -poor centers.

Substitution and Functionalization

The compound’s aromatic moieties enable further functionalization:

-

Electrophilic Aromatic Substitution : The phenylethyl and benzyl groups allow reactions with nitration, halogenation, or alkylation agents.

-

Structure-Activity Relationships : Substituent effects (e.g., hydroxy vs. nitro groups) modulate hydrogen bonding and biological activity, as seen in analogous ureas .

Comparative Reactivity

Mechanistic Insights

-

Amidation : The reaction proceeds via nucleophilic attack of amines on KOCN’s electrophilic carbon, forming a urea linkage .

-

Substituent Effects : Ortho-substituted arylureas exhibit altered dihedral angles (e.g., 60°–120° vs. coplanar in unsubstituted) due to steric/halogen effects, influencing reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has identified N-benzyl-N'-hydroxy-N-(2-phenylethyl)urea derivatives as promising candidates for antitumor agents. A study conducted on a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas revealed their inhibitory effects on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases. Notably, compound 7b exhibited significant inhibitory activity with IC50 values of 0.08 µM for EGFR and 0.35 µM for HER-2, indicating its potential as an anticancer agent .

1.2 Structure-Activity Relationship Studies

The structure-activity relationships (SARs) of these compounds have been extensively studied to optimize their pharmacological profiles. The modifications on the urea moiety, such as varying the benzyl substituents, have shown to influence their biological activity significantly. This is crucial for designing more effective therapeutic agents against cancer .

Material Science Applications

2.1 Thermosensitive Recording Materials

This compound derivatives have been explored in the development of thermosensitive recording materials. These materials are essential in various applications, including medical diagnostics and financial transaction records. The compound's properties allow it to function effectively as a developer in heat-sensitive paper, which is used for receipts and tickets .

Table 1: Properties of this compound in Thermosensitive Materials

| Property | Value |

|---|---|

| Color Density | High |

| Whiteness | Excellent |

| Storability | Long-lasting |

| Application Areas | Medical labels, POS paper |

Synthesis and Formulation

3.1 Synthetic Methods

The synthesis of this compound typically involves multi-step processes that can include the reaction of appropriate amines with urea derivatives under controlled conditions to yield the desired compound efficiently. Techniques such as solvent selection and temperature control during synthesis are critical for maximizing yield and purity .

3.2 Case Study: Synthesis Optimization

A case study focusing on optimizing the synthesis of this compound demonstrated that using a combination of organic bases and specific solvents can enhance the reaction efficiency significantly. For instance, employing triethylamine as a base in an aprotic solvent led to improved yields compared to traditional methods .

Mechanism of Action

The mechanism of action of N-Benzyl-N’-hydroxy-N-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzyl and phenylethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure is compared to related hydroxyureas and urea derivatives from the evidence:

Key Observations :

- Substituent Diversity : The benzyl and phenylethyl groups in the target compound may enhance lipophilicity compared to benzhydryl (Compound 3) or sulfonyloxy derivatives (), affecting membrane permeability .

- Stereochemistry : Unlike D-phenylglycine derivatives (), the target compound’s stereochemistry is unspecified, which could influence target binding .

Molecular Properties

Analysis :

Biological Activity

N-Benzyl-N'-hydroxy-N-(2-phenylethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and various applications supported by research findings and case studies.

- Chemical Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- CAS Number : 71424574

The compound features a urea functional group which is significant in drug design, particularly for its ability to form hydrogen bonds and interact with biological targets.

Antidepressant Activity

Research has shown that compounds similar to this compound exhibit antidepressant effects. For example, a study synthesized various aryl urea derivatives and found that certain compounds demonstrated significant antidepressant activity (up to 89.83% efficacy) in vivo using the Tail Suspension test, indicating a promising avenue for further exploration of this compound's potential in treating depression .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A related study on urea derivatives indicated that several compounds showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The tested derivatives exhibited varying degrees of growth inhibition, suggesting that modifications in the urea structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties. A series of N-benzyl amides derived from salinomycin showed potent antiproliferative activity against various human cancer cell lines, including drug-resistant strains. While specific data on this compound is limited, the structural similarities suggest potential for similar anticancer effects .

The biological activity of this compound can be attributed to its ability to engage in intramolecular hydrogen bonding and interact with specific biological targets. The presence of the hydroxyl group enhances solubility and may facilitate interactions with protein targets involved in various signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of urea derivatives. Modifications at the benzyl or phenethyl positions can significantly alter pharmacological properties. For instance, introducing electron-withdrawing groups generally enhances activity, while electron-donating groups may reduce it .

Case Studies

- Antidepressant Efficacy : A study on aryl urea derivatives revealed that specific modifications led to enhanced antidepressant effects compared to standard drugs like Phenelzine.

- Antimicrobial Testing : Urea derivatives were screened against multiple bacterial strains, showing promising results particularly against multidrug-resistant bacteria like MRSA.

- Anticancer Screening : Salinomycin-derived N-benzyl amides demonstrated significant activity against resistant cancer cell lines, suggesting that similar modifications in this compound could yield potent anticancer agents.

Q & A

Q. What are the recommended methods for synthesizing N-Benzyl-N'-hydroxy-N-(2-phenylethyl)urea, and how can reaction conditions be optimized?

Synthesis typically involves coupling benzylamine derivatives with hydroxyurea moieties under controlled conditions. For example, analogous urea compounds are synthesized via reactions in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane, using coupling agents such as carbodiimides. Optimization may involve varying reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate formation and final product purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm hydrogen and carbon environments, verifying substituent positions.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% is typical for research-grade compounds). Cross-referencing spectral data with computational predictions (e.g., via PubChem tools) resolves ambiguities in structural assignments .

Q. What are the key stability considerations for storing this compound to prevent decomposition?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Periodic HPLC analysis detects degradation products, while Fourier-transform infrared spectroscopy (FTIR) monitors functional group integrity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic modification of substituents (e.g., benzyl, phenethyl, or hydroxy groups) followed by bioactivity assays. For example:

- Replace the benzyl group with halogenated or electron-withdrawing analogs to test electronic effects.

- Assess hydrogen-bonding capacity by substituting the hydroxy group with methoxy or acetylated variants. Biological assays (e.g., enzyme inhibition or receptor binding) quantify activity changes, while computational docking simulations (e.g., AutoDock) map interaction sites .

Q. What analytical strategies are effective in resolving discrepancies in spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from tautomerism, solvate formation, or impurities. Strategies include:

- Multi-technique validation : Combine H-C heteronuclear correlation (HSQC) NMR with X-ray crystallography to confirm tautomeric forms.

- Dynamic HPLC-MS : Track time-dependent changes in solution-state conformers.

- Theoretical calculations : Density functional theory (DFT) predicts stable conformers and compares them with experimental data .

Q. What computational modeling approaches are suitable for predicting the biological interactions of this compound?

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid methods model binding affinities to biological targets. For instance:

- Pharmacophore modeling : Identifies critical interaction sites (e.g., urea hydrogen-bond donors/acceptors).

- Free-energy perturbation (FEP) : Quantifies binding energy changes upon structural modifications. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to correlate computational and experimental binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.